5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Catalog No.
S1919532
CAS No.
220510-17-8
M.F
C12H12N2O4S
M. Wt
280.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

CAS Number

220510-17-8

Product Name

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

InChI

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16)

InChI Key

QKCWUYHXHMXOLG-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione is characterized by its indoline core fused with a pyrrolidine sulfonamide moiety. This structure contributes to its unique chemical properties and biological activities. The compound is typically synthesized as a white solid with a melting point range between 282–284 °C .

  • Sulfonyl group: Some sulfonyl-containing compounds can be irritants or have other toxicological effects [].

The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione often involves the reaction of isatin derivatives with chlorosulfonic acid and pyrrolidine. This reaction leads to the formation of sulfonamide derivatives through nucleophilic substitution mechanisms. The chemical structure can be confirmed using techniques such as NMR and mass spectrometry .

This compound exhibits various biological activities, particularly in the realm of cancer research and antimicrobial properties. Studies have shown that derivatives of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione can inhibit caspase enzymes involved in apoptosis, indicating potential anticancer properties. Additionally, some derivatives have demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Several synthetic routes have been developed for producing 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione:

  • One-pot synthesis: This method involves combining isatin with chlorosulfonic acid and pyrrolidine in a single reaction vessel to yield the desired sulfonamide derivative efficiently .
  • Microwave-assisted synthesis: Utilizing microwave irradiation can enhance reaction rates and yields compared to traditional heating methods .
  • Multi-component reactions: These approaches allow for the simultaneous formation of multiple products from different reactants, streamlining the synthesis process .

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione has potential applications in:

  • Pharmaceutical development: Due to its anticancer and antimicrobial properties.
  • Chemical biology: As a tool for studying apoptotic pathways.
  • Drug discovery: Its unique structure may serve as a lead compound for developing new therapeutics targeting various diseases.

Interaction studies are crucial for understanding how 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione interacts with biological targets. Molecular docking studies have indicated that this compound can bind effectively to caspase enzymes, which are critical in regulating apoptosis. Understanding these interactions helps in optimizing its structure for enhanced efficacy and selectivity .

Several compounds share structural similarities with 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, including:

Compound NameStructureUnique Features
IsatinIndole derivativeKnown for its role in organic synthesis and medicinal chemistry.
SulfanilamideSulfonamideAntibacterial properties and widely used in clinical settings.
IndomethacinIndole derivativeNon-steroidal anti-inflammatory drug (NSAID) used for pain relief.

Uniqueness: The presence of the pyrrolidine sulfonamide moiety distinguishes 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione from other indole derivatives by enhancing its biological activity profile while maintaining structural integrity conducive to drug design.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

280.05177804 g/mol

Monoisotopic Mass

280.05177804 g/mol

Heavy Atom Count

19

UNII

H446JCN86R

Wikipedia

5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Dates

Modify: 2023-08-16

Explore Compound Types